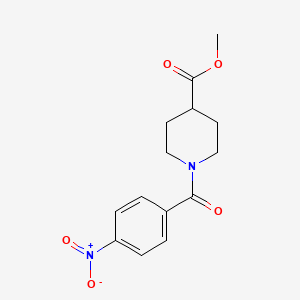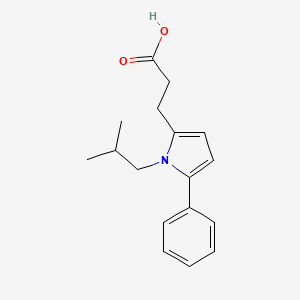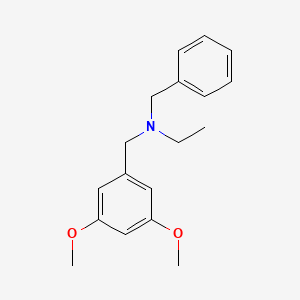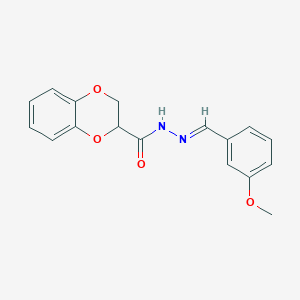![molecular formula C15H14N2O3 B5704054 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, also known as PHCCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience research. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4) and has been shown to enhance the receptor's activity, leading to a range of physiological and biochemical effects. In
Mecanismo De Acción
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. When 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide binds to the receptor, it enhances the receptor's activity, leading to an increase in intracellular calcium levels and the activation of downstream signaling pathways. This results in a range of physiological and biochemical effects, including modulation of synaptic transmission and improvement of cognitive function.
Biochemical and Physiological Effects
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to modulate synaptic transmission by reducing the release of glutamate, the primary excitatory neurotransmitter in the brain. This leads to a decrease in excitatory synaptic transmission and an increase in inhibitory synaptic transmission. 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has also been shown to improve cognitive function by enhancing long-term potentiation, a process that is essential for learning and memory. Additionally, 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is also highly specific for mGluR4, which makes it a useful tool for studying the receptor's physiological and biochemical effects. However, there are also limitations to using 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide can only be used in animal models, which limits its potential applications in human research.
Direcciones Futuras
There are several future directions for research involving 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide. One area of interest is the role of mGluR4 in Parkinson's disease. Studies have shown that mGluR4 activation can reduce dopamine release, which is a key feature of Parkinson's disease. 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been investigated for its potential role in the treatment of Parkinson's disease, and future studies could explore its efficacy in animal models and clinical trials. Another area of interest is the role of mGluR4 in addiction. Studies have shown that mGluR4 activation can reduce drug-seeking behavior, and 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been investigated for its potential role in the treatment of addiction. Future studies could explore its efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide involves the reaction of 4-methylbenzenecarboximidamide with phenyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide in high yield and purity. The synthesis method of 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is relatively simple and can be performed in a standard laboratory setting.
Aplicaciones Científicas De Investigación
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in neuroscience research. It has been shown to enhance mGluR4 activity, leading to a range of physiological and biochemical effects. Studies have demonstrated that 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide can modulate synaptic transmission, improve cognitive function, and reduce anxiety-like behavior in animal models. 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has also been investigated for its potential role in the treatment of Parkinson's disease, epilepsy, and addiction.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-7-9-12(10-8-11)14(16)17-20-15(18)19-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDCBTWGTKFIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)OC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)OC2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5703987.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)


![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)
![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)

![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)

![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)